molecular formula C13H15N3O4 B13056163 ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate

ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate

Cat. No.: B13056163
M. Wt: 277.28 g/mol
InChI Key: XWWOKQXHXAWHGB-XCZCTDNDSA-N
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Description

Ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This particular compound is notable for its unique structure, which includes a diazenyl group and a hydroxyphenyl group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate typically involves the reaction of ethyl carbamate with a suitable diazenyl compound under controlled conditions. One common method is the reaction of ethyl carbamate with 3-hydroxy-2-phenyldiazenylbut-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the diazenyl group .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interact with DNA, causing structural changes that affect gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate is unique due to its diazenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate

InChI

InChI=1S/C13H15N3O4/c1-3-20-13(19)14-12(18)11(9(2)17)16-15-10-7-5-4-6-8-10/h4-8,17H,3H2,1-2H3,(H,14,18,19)/b11-9-,16-15?

InChI Key

XWWOKQXHXAWHGB-XCZCTDNDSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC=C1

Origin of Product

United States

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